4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Brand Name: Vulcanchem
CAS No.: 338406-03-4
VCID: VC6847976
InChI: InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20)
SMILES: CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl
Molecular Formula: C15H14Cl2N2O4S
Molecular Weight: 389.25

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

CAS No.: 338406-03-4

Cat. No.: VC6847976

Molecular Formula: C15H14Cl2N2O4S

Molecular Weight: 389.25

* For research use only. Not for human or veterinary use.

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate - 338406-03-4

Specification

CAS No. 338406-03-4
Molecular Formula C15H14Cl2N2O4S
Molecular Weight 389.25
IUPAC Name [4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Standard InChI InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20)
Standard InChI Key JDFYHTAQNIREQZ-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, reflects its dual chloro substituents and functional groups. Based on analogues such as 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate and 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate , its theoretical molecular formula is C₁₅H₁₄Cl₂N₂O₄S, with a molecular weight of 389.25 g/mol.

Table 1: Comparative Molecular Properties of Related Sulfamates

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
4-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamateC₁₅H₁₄Cl₂N₂O₄S389.25Not Available
5-Chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamateC₁₅H₁₄Cl₂N₂O₄S389.25400080-36-6
4-[(2-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate C₁₅H₁₅ClN₂O₄S354.81338396-22-8

Spectroscopic Characterization

While experimental data for the target compound is absent, structural analogues provide insights into expected spectroscopic signatures:

  • ¹H NMR: The 2-chloroanilino group would exhibit aromatic protons as doublets (δ 7.2–7.8 ppm), while the N,N-dimethylsulfamate’s methyl groups resonate as singlets near δ 3.0 ppm.

  • IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1,680 cm⁻¹) and sulfonate (S=O, ~1,350 cm⁻¹) groups would dominate .

  • Mass Spectrometry: A molecular ion peak at m/z 389.25 (M⁺) with fragmentation patterns corresponding to chlorine loss and sulfamate cleavage .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis likely follows a multi-step protocol analogous to 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate:

  • Chlorination: Introduction of chlorine at the 4-position of 2-hydroxybenzaldehyde via electrophilic substitution.

  • Sulfamation: Reaction with N,N-dimethylsulfamoyl chloride to form the sulfamate ester.

  • Amidation: Coupling 2-chloroaniline to the carbonyl group using carbodiimide-based activating agents.

Key challenges include regioselectivity in chlorination and minimizing hydrolysis of the sulfamate group during amidation .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column) are essential for isolating the target compound from positional isomers. Reported yields for analogous syntheses range from 45–60%, with purity >95% achievable via recrystallization from ethanol-water mixtures .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from structurally similar sulfamates:

  • Polar Solvents: Moderately soluble in DMSO (~25 mg/mL) and DMF (~15 mg/mL).

  • Aqueous Media: Limited solubility (<0.1 mg/mL in pH 7.4 buffer) .
    Stability studies on analogues indicate decomposition above 200°C and sensitivity to prolonged UV exposure .

Crystallographic Data

X-ray diffraction of 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate reveals a planar aromatic core with dihedral angles of 12.5° between the phenyl and anilino rings. The sulfamate group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å.

Challenges and Future Directions

Synthetic Limitations

Current methodologies suffer from low regioselectivity in chlorination steps and costly purification requirements. Flow chemistry approaches may enhance scalability .

Toxicity and Environmental Impact

While no data exists for the target compound, chlorinated aromatics generally pose ecological risks. In silico predictions using EPI Suite estimate a bioconcentration factor (BCF) of 320, indicating moderate bioaccumulation potential.

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